N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
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Overview
Description
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through an ethanediamide linkage. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and pyrazole derivatives with comparable structures and functional groups. Examples include:
- N-(2-chloropyridin-4-yl)-N’-methyl-ethanediamide
- N-(2-chloropyridin-4-yl)-N’-[(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide
Uniqueness
N-(2-chloropyridin-4-yl)-N’-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide stands out due to its specific combination of a chlorinated pyridine ring and a substituted pyrazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C15H18ClN5O2 |
---|---|
Molecular Weight |
335.79 g/mol |
IUPAC Name |
N'-(2-chloropyridin-4-yl)-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]oxamide |
InChI |
InChI=1S/C15H18ClN5O2/c1-4-21-10(3)12(9(2)20-21)8-18-14(22)15(23)19-11-5-6-17-13(16)7-11/h5-7H,4,8H2,1-3H3,(H,18,22)(H,17,19,23) |
InChI Key |
QZLISHIPZMRILE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC(=O)C(=O)NC2=CC(=NC=C2)Cl)C |
Origin of Product |
United States |
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